2-Norbornanemethanol, alpha,3,3-trimethyl-
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Overview
Description
2-Norbornanemethanol, alpha,3,3-trimethyl- is a chemical compound with the molecular formula C11H20O. It is known for its unique structure, which includes a norbornane ring system with a methanol group and three methyl groups attached. This compound is often used in the fragrance industry due to its pleasant scent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Norbornanemethanol, alpha,3,3-trimethyl- is typically synthesized from cyclopentadiene and ethyl ketone.
Industrial Production Methods: The industrial production of 2-Norbornanemethanol, alpha,3,3-trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and catalysts to ensure efficient and high-yield production .
Chemical Reactions Analysis
Types of Reactions: 2-Norbornanemethanol, alpha,3,3-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methanol group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms into the molecule.
Major Products Formed:
- Oxidation of the methanol group results in the formation of a carboxylic acid.
- Reduction leads to the formation of the corresponding alcohol.
- Substitution reactions can introduce various functional groups, such as halogens, into the molecule .
Scientific Research Applications
2-Norbornanemethanol, alpha,3,3-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of 2-Norbornanemethanol, alpha,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target receptor and the pathway involved .
Comparison with Similar Compounds
2-Norbornanemethanol: Lacks the three methyl groups, making it less hydrophobic and altering its reactivity.
2-Norbornanone: Contains a ketone group instead of a methanol group, leading to different chemical properties and reactivity.
2-Norbornane, alpha,3,3-trimethyl-: Lacks the methanol group, affecting its solubility and chemical behavior.
Uniqueness: 2-Norbornanemethanol, alpha,3,3-trimethyl- is unique due to its combination of a norbornane ring system with a methanol group and three methyl groups. This unique structure imparts specific chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
66062-78-0 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethanol |
InChI |
InChI=1S/C11H20O/c1-7(12)10-8-4-5-9(6-8)11(10,2)3/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
DLLWYTGUPJUVGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2CCC(C2)C1(C)C)O |
Origin of Product |
United States |
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